molecular formula C12H17NO3 B2645778 N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclobutanecarboxamide CAS No. 1421499-59-3

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclobutanecarboxamide

Cat. No.: B2645778
CAS No.: 1421499-59-3
M. Wt: 223.272
InChI Key: ASOPSSGYBKFMOK-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclobutanecarboxamide is a synthetic furan-carboxamide derivative of significant interest in medicinal chemistry and biological research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic uses. The molecular architecture of this compound incorporates two pharmaceutically relevant motifs: a furan ring and a cyclobutane-carboxamide group. The furan ring is a well-established scaffold in drug discovery, known for its role in numerous bioactive molecules. Furan-containing compounds demonstrate a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The electron-rich nature of the furan ring facilitates key interactions with biological targets, such as hydrogen bonding and π-π stacking, which are often critical for binding affinity and activity . Furthermore, recent research on furan-2-carboxamide derivatives has highlighted their potential as antibiofilm agents against pathogens like Pseudomonas aeruginosa , suggesting a valuable application in combating microbial resistance . The cyclobutane ring introduces structural constraint and can significantly influence the compound's conformation, potentially enhancing its selectivity and interaction with specific enzymatic pockets. This makes this compound a versatile candidate for researchers investigating new therapeutic avenues, studying structure-activity relationships (SAR), or exploring mechanisms of action in fields such as infectious disease, oncology, and chemical biology.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-10(11-5-2-8-16-11)6-7-13-12(15)9-3-1-4-9/h2,5,8-10,14H,1,3-4,6-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOPSSGYBKFMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclobutanecarboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Grignard reaction, where a furan derivative reacts with a suitable Grignard reagent followed by hydrolysis.

    Formation of the Cyclobutanecarboxamide Moiety: The cyclobutanecarboxamide moiety can be synthesized through the reaction of cyclobutanecarboxylic acid with an amine, followed by coupling with the furan derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can undergo reduction reactions to form dihydrofuran derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclobutanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with antimicrobial, anti-inflammatory, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclobutanecarboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The furan ring can participate in π-π interactions, while the hydroxypropyl and cyclobutanecarboxamide moieties can form hydrogen bonds and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to three analogs (Table 1):

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclobutanecarboxamide Cyclobutane carboxamide Furan-2-yl, 3-hydroxypropyl ~237.3 (calculated)
N-(3-hydroxypropyl)-indole-3-carboxamide Indole-3-carboxamide Indole, 3-hydroxypropyl ~244.3
Furopyridine carboxamide derivative Furo[2,3-b]pyridine 4-Fluorophenyl, trifluoroethyl, cyclopropane ~510.4

Key Observations :

  • Cyclobutane vs.
  • Furan vs. Fluorophenyl : The furan’s electron-rich oxygen contrasts with the fluorophenyl’s electron-withdrawing fluorine, affecting electronic distribution and target interactions.
  • Linker Flexibility : The 3-hydroxypropyl chain in the target compound balances hydrophilicity and flexibility, whereas the trifluoroethyl group in increases lipophilicity.

Physicochemical and Electronic Properties

  • Solubility : The 3-hydroxypropyl group enhances aqueous solubility compared to the trifluoroethyl group in , which favors lipid membranes.
  • logP : Cyclobutane’s moderate hydrophobicity (predicted logP ~1.2) contrasts with the indole derivative’s higher logP (~2.1) due to aromaticity .
  • Electronic Effects : Density-functional theory (DFT) studies incorporating exact-exchange terms suggest that the furan’s oxygen contributes to a polarized electron density, distinct from indole’s nitrogen-driven charge distribution.

Pharmacological Implications

  • Metabolic Stability : The cyclobutane’s strain may reduce metabolic degradation compared to cyclopropane derivatives (e.g., in ), which are prone to ring-opening.
  • Target Binding: The furan’s oxygen could engage in hydrogen bonding, whereas the indole’s NH group in offers stronger donor capacity.
  • Bioavailability : The target compound’s moderate logP and hydroxypropyl chain may improve oral absorption relative to the highly lipophilic trifluoroethyl analog .

Q & A

Basic: What synthetic methodologies are employed to prepare N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclobutanecarboxamide?

Answer:
The synthesis typically involves multi-step organic reactions:

Step 1: Preparation of the furan-2-yl hydroxypropyl intermediate via nucleophilic addition of furan derivatives to epoxides or ketones .

Step 2: Coupling of the intermediate with cyclobutanecarboxylic acid derivatives (e.g., acid chlorides) using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .

Purification: Chromatographic techniques (silica gel column) and recrystallization ensure high purity (>95%) .
Key Characterization:

  • NMR Spectroscopy: 1H and 13C NMR confirm regiochemistry and stereochemistry (e.g., 1D NOE for cyclobutane conformation) .
  • HRMS: Validates molecular weight and isotopic patterns .

Basic: How is the molecular structure of this compound verified experimentally?

Answer:
Structural confirmation relies on:

  • X-ray Crystallography: Resolves bond lengths, angles, and stereochemistry (if single crystals are obtainable) .
  • 2D NMR Techniques: COSY, HSQC, and HMBC map proton-carbon correlations, distinguishing between regioisomers .
  • Vibrational Spectroscopy: IR identifies functional groups (amide C=O stretch at ~1650 cm⁻¹; furan C-O-C at ~1250 cm⁻¹) .

Advanced: How can density functional theory (DFT) optimize reaction pathways for synthesizing this compound?

Answer:
DFT (e.g., B3LYP/6-31G*) is used to:

Predict Transition States: Model key steps like amide bond formation to identify energy barriers .

Solvent Effects: Polarizable continuum models (PCM) simulate solvation energies, guiding solvent selection (e.g., DMF vs. THF) .

Thermochemical Analysis: Calculate Gibbs free energy changes to assess reaction feasibility .
Example: A 2.4 kcal/mol deviation in calculated vs. experimental atomization energies validates functional accuracy .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Answer:

  • Enzyme Inhibition Assays: Measure IC50 using fluorescence-based substrates (e.g., for kinases or proteases) .
  • Cytotoxicity Screening: MTT assays assess viability in cancer cell lines (e.g., IC50 < 10 µM indicates potency) .
  • Binding Affinity: Surface plasmon resonance (SPR) quantifies interactions with target proteins (KD values) .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

  • Cyclobutane Ring Modifications: Replace with cyclohexane to assess steric effects on target binding .
  • Furan Substitution: Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic properties and reactivity .
  • Hydroxypropyl Chain: Vary chain length to optimize solubility and pharmacokinetics .
    Data Table:
ModificationBiological Activity (IC50)LogP
Parent Compound8.5 µM2.1
Cyclohexane Analog12.3 µM2.8
Nitro-Furan Derivative5.2 µM1.9

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

Orthogonal Assays: Validate enzyme inhibition using both fluorometric and radiometric methods .

Structural Verification: Confirm compound integrity via LC-MS post-assay to rule out degradation .

Statistical Analysis: Apply ANOVA to compare replicates and identify outliers in dose-response curves .

Basic: What are the stability profiles of this compound under varying conditions?

Answer:

  • Thermal Stability: TGA reveals decomposition onset at ~150°C .
  • Hydrolytic Stability: Susceptible to amide bond cleavage at pH < 3 or > 10 (HPLC monitoring recommended) .
  • Light Sensitivity: Store in amber vials to prevent furan ring photooxidation .

Advanced: How to design enantioselective synthesis routes?

Answer:

  • Chiral Catalysts: Use Sharpless asymmetric epoxidation or Evans auxiliaries to control hydroxypropyl stereochemistry .
  • Kinetic Resolution: Lipase-mediated hydrolysis separates diastereomers (e.g., >90% ee with Candida antarctica lipase B) .

Advanced: What computational tools predict its pharmacokinetic properties?

Answer:

  • ADMET Prediction: SwissADME estimates bioavailability (%ABS = 65–80), BBB permeability, and CYP450 interactions .
  • Molecular Dynamics (MD): Simulate membrane permeation using CHARMM force fields .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization upon compound binding .
  • Knockdown/Rescue Experiments: siRNA silencing of the target gene reverses compound effects, confirming specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.